molecular formula C16H17NO5 B11570083 6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid

6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid

Cat. No.: B11570083
M. Wt: 303.31 g/mol
InChI Key: YSXPRDKTRBLARK-UHFFFAOYSA-N
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Description

6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid is a complex organic compound that features a chromene ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

The synthesis of 6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dioxochromene with an aminohexanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced chromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chromene ring is substituted with different nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

    Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid involves its interaction with specific molecular targets. The chromene ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid can be compared with other similar compounds, such as:

    Aminocaproic acid: This compound is structurally similar but lacks the chromene ring, making it less versatile in chemical reactions.

    Chromene derivatives: Other chromene derivatives may have similar biological activities but differ in their chemical reactivity and stability.

    Unique Features: The presence of both the chromene ring and the aminohexanoic acid moiety in this compound makes it unique, providing a combination of chemical reactivity and biological activity that is not found in other compounds.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

6-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]hexanoic acid

InChI

InChI=1S/C16H17NO5/c18-14(19)8-2-1-5-9-17-10-12-15(20)11-6-3-4-7-13(11)22-16(12)21/h3-4,6-7,10,20H,1-2,5,8-9H2,(H,18,19)

InChI Key

YSXPRDKTRBLARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCCCCCC(=O)O)O

Origin of Product

United States

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